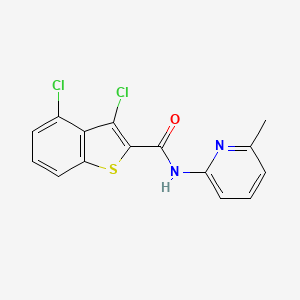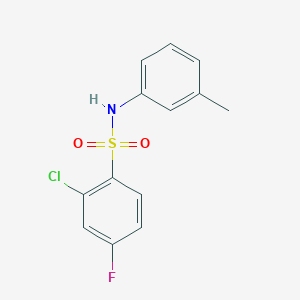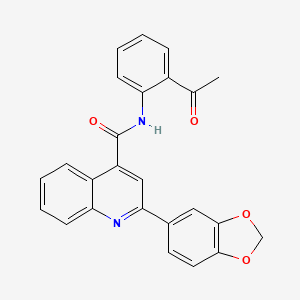
3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, chlorinated aromatic rings, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Coupling with Pyridine Derivative: The final step involves coupling the chlorinated benzothiophene with a 6-methylpyridin-2-yl amine derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Chemical Biology: Researchers use this compound to probe biological systems and study the effects of its structural modifications on biological activity.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide can be compared with similar compounds, such as:
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzamide: Similar in structure but with a different substitution pattern on the pyridine ring.
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide: Differing in the position of chlorine atoms on the benzene ring.
4-bromo-N-(6-methylpyridin-2-yl)benzamide: Featuring a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene core, which may confer distinct biological properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C15H10Cl2N2OS |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-4-2-7-11(18-8)19-15(20)14-13(17)12-9(16)5-3-6-10(12)21-14/h2-7H,1H3,(H,18,19,20) |
InChI Key |
LAIPAUMWKBSLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide](/img/structure/B10973490.png)



![2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10973515.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B10973522.png)
![N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B10973530.png)
![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B10973535.png)

![N-(2,5-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973538.png)

![N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10973550.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973553.png)
